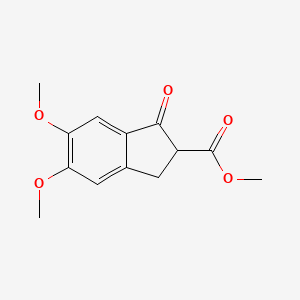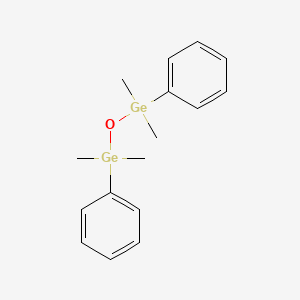
Thallium(I) selenide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thallium(I) selenide is a compound with the chemical formula Tl₂Se. It belongs to the III-VI group of compounds and has a body-centered tetragonal (bct) structure. This compound is known for its quasi-one-dimensional nature, making it a generic example for a series of similar binary and ternary chain-like compounds . This compound is primarily used in semiconductor applications due to its unique electrical properties .
Vorbereitungsmethoden
Thallium(I) selenide can be prepared using various methods, including chemical vapor deposition, electrochemical deposition, and hot pressing .
Chemical Vapor Deposition (CVD): This is a commonly used method where thallium and selenium compounds are placed in a reaction tube at an appropriate temperature to generate thallium selenide.
Electrochemical Deposition: This method involves the deposition of thallium and selenium ions onto a substrate through an electrochemical process.
Hot Pressing: In this method, thallium and selenium powders are mixed and subjected to high pressure and temperature to form thallium selenide.
Analyse Chemischer Reaktionen
Thallium(I) selenide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Oxidation: this compound can be oxidized to form thallium(III) selenide.
Reduction: It can be reduced back to elemental thallium and selenium.
Substitution: this compound can undergo substitution reactions with halogens to form thallium halides.
Common reagents used in these reactions include sulfuric acid, nitric acid, and hydrochloric acid . The major products formed from these reactions are thallium(III) selenide, elemental thallium, and selenium.
Wissenschaftliche Forschungsanwendungen
Thallium(I) selenide has a wide range of scientific research applications :
Chemistry: It is used as a semiconductor material in various chemical processes.
Biology: this compound is used in biological sensors due to its sensitivity to infrared light.
Medicine: It is used in medical imaging devices for radiation detection.
Industry: this compound is used in infrared detectors and bolometers for industrial monitoring and environmental surveys.
Wirkmechanismus
The mechanism of action of thallium(I) selenide is primarily based on its semiconducting properties . When exposed to infrared light, its electrical conductivity changes, making it useful in photoresistors and infrared detectors. The molecular targets and pathways involved include the interaction of thallium and selenium ions with the detection medium, leading to the generation of an electrical signal.
Vergleich Mit ähnlichen Verbindungen
Thallium(I) selenide can be compared with other similar compounds such as thallium(I) sulfide, thallium(I) bromide, and thallium(I) iodide .
Thallium(I) Sulfide: Similar to this compound, thallium(I) sulfide changes its electrical conductivity with exposure to infrared light.
Thallium(I) Bromide: This compound is photosensitive and has poor solubility in water, similar to this compound.
Thallium(I) Iodide: It has a distorted sodium chloride structure and is used in similar applications as this compound.
This compound is unique due to its quasi-one-dimensional structure and its specific use in infrared detection and bolometers.
Eigenschaften
CAS-Nummer |
12039-52-0 |
|---|---|
Molekularformel |
SeTl |
Molekulargewicht |
283.35 g/mol |
IUPAC-Name |
selanylidenethallium |
InChI |
InChI=1S/Se.Tl |
InChI-Schlüssel |
AUWJRGNBZGBQPF-UHFFFAOYSA-N |
SMILES |
[Se].[Tl].[Tl] |
Kanonische SMILES |
[Se]=[Tl] |
Key on ui other cas no. |
15572-25-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B3046077.png)






![4-[4-bromo-5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B3046089.png)
![2-(Dichloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B3046091.png)




